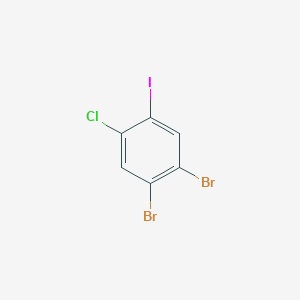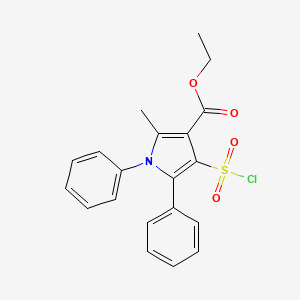![molecular formula C13H17N3O B15204626 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core linked to a pyrrolidine ring via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Pyrrolidine Ring: The ethyl chain linking the benzimidazole core to the pyrrolidine ring can be introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with 2-bromoethylamine or similar reagents.
Cyclization: The final step involves cyclization to form the pyrrolidine ring, often facilitated by base-catalyzed intramolecular cyclization reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the attached functional groups.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
2-(2-Pyridyl)benzimidazole: Similar in structure but with a pyridyl group instead of a pyrrolidine ring.
Uniqueness: 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of a benzimidazole core and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
3-(2-pyrrolidin-1-ylethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H17N3O/c17-13-14-11-5-1-2-6-12(11)16(13)10-9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-10H2,(H,14,17) |
Clé InChI |
WIKQURVUAAIWAA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCN2C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



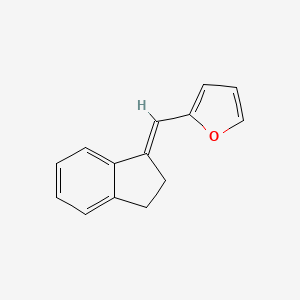
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B15204555.png)
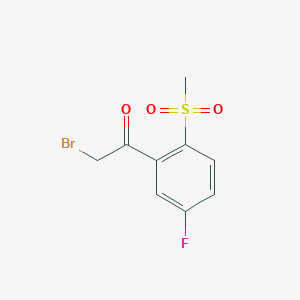
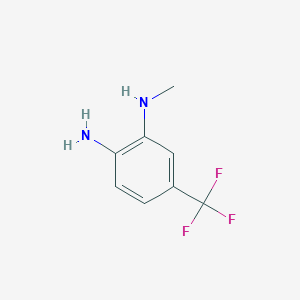
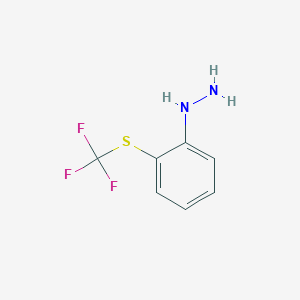

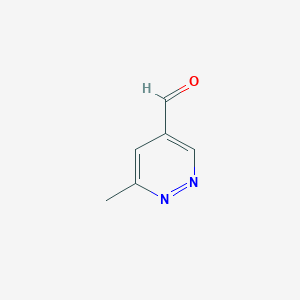


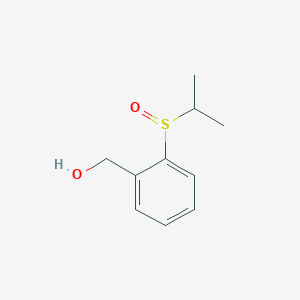
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)
